(4-Fluorophenyl)methyl 3-oxobutanoate
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Overview
Description
4-Fluorobenzyl 3-oxobutanoate is an organic compound that features a fluorobenzyl group attached to a 3-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorobenzyl 3-oxobutanoate typically involves the reaction of 4-fluorobenzyl bromide with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the acetoacetate group . The reaction conditions generally include:
Solvent: Ethanol or another suitable organic solvent
Temperature: Room temperature to reflux
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of 4-fluorobenzyl 3-oxobutanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzyl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzyl alcohol.
Reduction: Formation of 4-fluorobenzyl 3-hydroxybutanoate.
Substitution: Formation of various substituted fluorobenzyl derivatives.
Scientific Research Applications
4-Fluorobenzyl 3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-fluorobenzyl 3-oxobutanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: Shares the fluorobenzyl group but differs in its functional group.
Ethyl 4-chloro-3-oxobutanoate: Similar structure but with a chlorine atom instead of a fluorine atom.
4-Fluorobenzyl bromide: Precursor in the synthesis of 4-fluorobenzyl 3-oxobutanoate
Uniqueness
4-Fluorobenzyl 3-oxobutanoate is unique due to the presence of both the fluorobenzyl and 3-oxobutanoate groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61312-57-0 |
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Molecular Formula |
C11H11FO3 |
Molecular Weight |
210.20 g/mol |
IUPAC Name |
(4-fluorophenyl)methyl 3-oxobutanoate |
InChI |
InChI=1S/C11H11FO3/c1-8(13)6-11(14)15-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3 |
InChI Key |
JWPKOCDHGKWCAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCC1=CC=C(C=C1)F |
Origin of Product |
United States |
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